O-Hexanoyl-adnosine monophosphate
Description
O-Hexanoyl-adenosine monophosphate (O-Hexanoyl-AMP) is an acylated derivative of adenosine monophosphate (AMP), characterized by the addition of a hexanoyl (6-carbon acyl) group to the phosphate moiety. Its molecular formula is C₁₆H₂₄N₅O₈P (LMID: LMFA07080001) .
Properties
Molecular Formula |
C16H24N5O8P |
|---|---|
Molecular Weight |
445.36 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexanoate |
InChI |
InChI=1S/C16H24N5O8P/c1-2-3-4-5-10(22)29-30(25,26)27-6-9-12(23)13(24)16(28-9)21-8-20-11-14(17)18-7-19-15(11)21/h7-9,12-13,16,23-24H,2-6H2,1H3,(H,25,26)(H2,17,18,19)/t9-,12-,13-,16-/m1/s1 |
InChI Key |
CTEJAJOBMJUFFB-RVXWVPLUSA-N |
SMILES |
CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between O-Hexanoyl-AMP and related nucleotides:
Key Observations:
- Cyclic nucleotides (cAMP, cGAMP) adopt rigid conformations critical for receptor interactions (e.g., STING or PKA) .
- Functional Divergence: While AMP and IMP are metabolic intermediates, acylated or cyclic derivatives (e.g., cAMP, cGAMP) act as signaling molecules. O-Hexanoyl-AMP’s role may parallel acyl-CoA derivatives in lipid metabolism or regulate enzymes like phosphoribosyltransferases .
Kinetic and Regulatory Differences
- Enzyme Affinity: Phosphoribosyltransferases (e.g., TthAPRT) show higher affinity for nucleobases (Km ~0.02 mM for hypoxanthine) than for PRPP (Km ~0.34 mM) . O-Hexanoyl-AMP’s acyl group may sterically hinder binding to such enzymes, altering substrate specificity.
- Regulation: cAMP levels are tightly controlled by adenylate cyclase (synthesis) and phosphodiesterases (degradation) . cGAMP is hydrolyzed by ENPP1 to limit STING activation . O-Hexanoyl-AMP’s regulation remains unstudied but could involve esterases or acyl-transferases.
Evolutionary and Pathway Conservation
- cGAS-STING Pathway: cGAMP is conserved from bacteria to humans, with bacterial homologs (e.g., DncV) synthesizing 3'-3'-cGAMP to induce phage resistance . O-Hexanoyl-AMP lacks evidence of evolutionary conservation but shares a modular design with bacterial acyl-nucleotides involved in stress responses.
- Cross-Species Variability: STING homologs differ in cyclic dinucleotide specificity (e.g., fish STING prefers 2'-3'-cGAMP over 3'-3' isomers), highlighting structural constraints absent in O-Hexanoyl-AMP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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